![molecular formula C8H10FNS B1380225 [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine CAS No. 1516651-17-4](/img/structure/B1380225.png)

[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

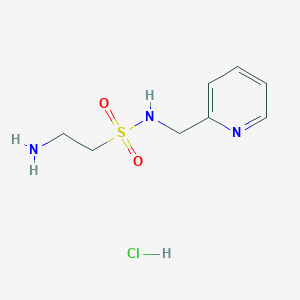

“[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1516651-17-4 . It has a molecular weight of 171.24 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 171.24 .Applications De Recherche Scientifique

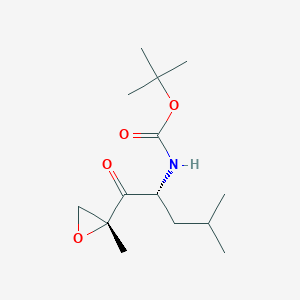

Stereoselective Synthesis

The pregeneration of fluoro(phenylsulfonyl)methyl anion facilitates the efficient and highly stereoselective monofluoromethylation of (R)-N-tert-butylsulfinyl ketimines, indicating a unique stereocontrol mode different from previously known nucleophilic fluoroalkylation methods. This approach suggests a cyclic six-membered transition state is involved in the ketimine reaction, demonstrating its utility in stereoselective synthesis (Liu, Zhang, & Hu, 2008).

Nucleophilic Substitution Rates

The rate constants for substitution of the 2-methylsulfanyl group in certain pyrimidin-4-ones and their 5-fluoro analogs were measured, revealing how the presence of a fluorine atom accelerates nucleophilic substitution. This study provides insights into the impact of structural variations on reaction rates, important for designing more efficient synthetic pathways (Kheifets, Gindin, & Nikolova, 2004).

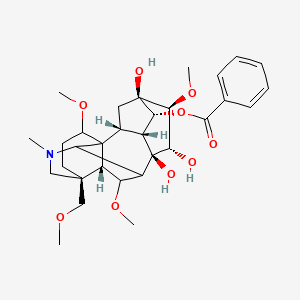

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research outlines the potential of these compounds in catalysis, opening up avenues for further exploration in chemical transformations (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Microwave-Assisted Synthesis

An efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This method underscores the role of microwave-assisted synthesis in enhancing reaction efficiencies and selectivities (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Safety and Hazards

The safety information available indicates that “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331), among others .

Propriétés

IUPAC Name |

(2-fluoro-6-methylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQJRMFUOXDIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)